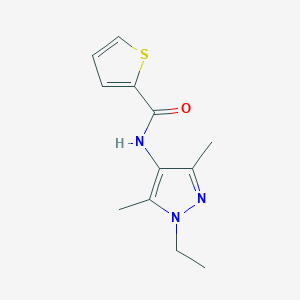![molecular formula C13H7Cl5N4O B10954537 4-amino-3,5,6-trichloro-N'-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B10954537.png)
4-amino-3,5,6-trichloro-N'-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyridine ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which is achieved through a series of cyclization reactions.
Chlorination: The pyridine ring is then subjected to chlorination using reagents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 3, 5, and 6 positions.
Condensation Reaction: The final step involves the condensation of the amino-chloropyridine derivative with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3,5,6-trichloropyridine-2-carboxylic acid
- 2,3,5-trichloropyridine
- 4-amino-3,5,6-trichloro-2-(functionally substituted methyl)pyridine
Uniqueness
4-amino-3,5,6-trichloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H7Cl5N4O |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-amino-3,5,6-trichloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H7Cl5N4O/c14-6-2-1-3-7(15)5(6)4-20-22-13(23)11-8(16)10(19)9(17)12(18)21-11/h1-4H,(H2,19,21)(H,22,23)/b20-4+ |
InChI Key |
ZAEQWYRZQMEXPV-LRNAUUFOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{butan-2-yl[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10954456.png)

![1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10954464.png)
![5-{[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10954471.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-1-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethylthiourea](/img/structure/B10954479.png)
![ethyl 4-[({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}acetyl)amino]benzoate](/img/structure/B10954480.png)
![N-[6-bromo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10954487.png)
![1-(3-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10954510.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide](/img/structure/B10954514.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10954521.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10954525.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-1-ylamino)butanehydrazide](/img/structure/B10954526.png)

![11,13-dimethyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954531.png)
